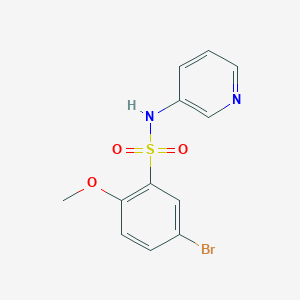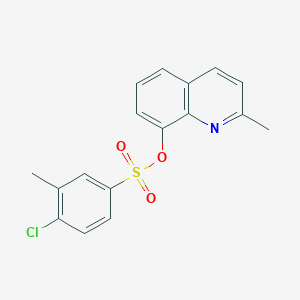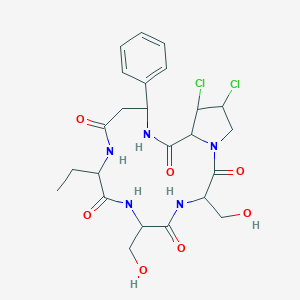
N-(3-acetylphenyl)-3,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3,5-difluorobenzamide, commonly referred to as DFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFB is a small molecule that belongs to the class of benzamides and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mechanism of Action
The mechanism of action of DFB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. DFB has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and tumor growth. DFB has also been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DFB has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, DFB has been found to inhibit the formation of new blood vessels, which is a key process involved in angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DFB in lab experiments is its relatively simple synthesis method. DFB is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using DFB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of DFB. One potential direction is the development of DFB derivatives that have improved solubility and bioavailability. Another potential direction is the study of DFB in combination with other drugs for the treatment of various diseases. Additionally, the potential use of DFB as a therapeutic agent in macular degeneration and other diseases involving abnormal blood vessel growth should be further explored.
Synthesis Methods
The synthesis of DFB involves the reaction of 3,5-difluoroaniline with acetic anhydride and 3-bromobenzoyl chloride in the presence of a base catalyst. The reaction yields DFB as a white solid, which can be purified by recrystallization. The synthesis of DFB is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
DFB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. DFB has also been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFB has been found to have anti-angiogenic properties, which makes it a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer and macular degeneration.
properties
Product Name |
N-(3-acetylphenyl)-3,5-difluorobenzamide |
|---|---|
Molecular Formula |
C15H11F2NO2 |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-14(7-10)18-15(20)11-5-12(16)8-13(17)6-11/h2-8H,1H3,(H,18,20) |
InChI Key |
PQWCFULRYAMXGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)



![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)
![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

